Aspochalasin M
Overview
Description
Aspochalasin M is a naturally occurring compound belonging to the cytochalasin family, which is a group of fungal secondary metabolites. These compounds are characterized by a highly substituted isoindole ring fused to a larger macrocyclic ring. This compound is known for its biological activities, including cytostatic and cytotoxic effects, making it a subject of interest in various scientific research fields .
Mechanism of Action
Aspochalasin M is a member of the cytochalasans, a group of fungal-derived natural products . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the result of action of this compound.
Target of Action
This compound has shown modest activity against HL-60 cells, a human leukemia cell line . The primary target of this compound is these cancerous cells, where it exhibits cytostatic and cytotoxic effects .
Mode of Action
It is known that cytochalasans, the group to which this compound belongs, often exert their effects through perturbation of the cell cycle . They can cause G2/M arrest and inhibit cytokinesis, disrupting the normal function and division of cells .
Biochemical Pathways
Cytochalasans are synthesized via a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway . The berberine bridge enzyme-like oxidase AspoA plays a crucial role in this process . It catalyzes an unusual protonation-driven double bond isomerization reaction, acting as a switch to alter the native and nonenzymatic pathways to synthesize aspochalasin family compounds .
Result of Action
This compound’s interaction with its targets leads to cytostatic and cytotoxic effects . It shows modest activity against HL-60 cells, indicating its potential for the research of leukemic disease .
Biochemical Analysis
Biochemical Properties
Aspochalasin M has been found to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase domain . The molecular docking confirmed that this compound potentially bound with the active binding site of EGFR tyrosine kinase domain .
Cellular Effects
This compound has been shown to inhibit the growth of HL-60 cells . It has also been found to have distinctive effects, such as inhibition of cytoplasmic cleavage, resulting in the formation of polynucleate cells, and inhibition of cell movement .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically EGFR . The molecular dynamics simulation analysis revealed that this compound formed a stable complex with EGFR .
Dosage Effects in Animal Models
It’s suggested that this compound could be an excellent drug-like candidate for cancer treatment, and further in vitro and in vivo animal studies are required to validate its anticancer effects .
Transport and Distribution
It’s predicted that this compound shows a higher gastrointestinal absorption with improved bioavailability when administered orally .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspochalasin M is typically isolated from fungal species such as Aspergillus elegans and Spicaria elegans. The isolation process involves fermentation of the fungal culture followed by extraction and purification using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation processes. Researchers are exploring the potential for biosynthetic pathways and genetic engineering to enhance production yields .
Chemical Reactions Analysis
Types of Reactions: Aspochalasin M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, ketone, and double bonds in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Aspochalasin M has a wide range of scientific research applications due to its biological activities:
Chemistry: It serves as a model compound for studying the chemical behavior of cytochalasins and their derivatives.
Biology: this compound is used to investigate the cytostatic and cytotoxic effects on various cell lines, including cancer cells
Medicine: The compound shows potential in the research of leukemic diseases and other cancers due to its ability to inhibit cell proliferation
Comparison with Similar Compounds
- Aspochalasin A
- Aspochalasin B
- Aspochalasin C
- Aspochalasin D
- Aspochalasin J
- Aspochalasin Z
Comparison: Aspochalasin M is unique among its counterparts due to its specific structural features and biological activities. While all aspochalasins share a common macrocyclic framework, minor modifications in their structures can lead to significant differences in their biological activities. For example, this compound has a distinct hydroxyl group at C-18, which influences its cytotoxicity compared to other aspochalasins .
Biological Activity
Aspochalasin M is a member of the aspochalasin family, which are secondary metabolites derived from fungi, particularly from the genus Aspergillus. These compounds exhibit a range of biological activities, including anti-tumoral, anti-microbial, and immunomodulatory effects. This article focuses on the biological activity of this compound, summarizing its effects on various cell lines and its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex structure typical of the aspochalasin family, which includes a macrocyclic scaffold with various functional groups. It is a colorless solid, soluble in organic solvents but less so in water. The compound's structure contributes significantly to its biological activity.
Cytotoxicity
This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it exhibits modest activity against HL-60 cells (human promyelocytic leukemia) with an IC50 value of 20.0 μM , indicating its potential as an anti-cancer agent .
Cell Line | IC50 (μM) | Activity |
---|---|---|
HL-60 | 20.0 | Moderate cytotoxicity |
PC3 (Prostate Cancer) | Not specified | Potential activity |
A2780 (Ovarian Cancer) | 17.29 (compound 2) | Mild antiproliferative activity |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings . The presence of hydroxyl groups in its structure is believed to enhance its antibacterial potency.
While the precise mechanisms through which this compound exerts its biological effects are not fully elucidated, it is hypothesized that its activity may involve the disruption of cellular processes such as apoptosis and cell cycle regulation. The compound's structural features, particularly the hydroxyl groups and macrocyclic ring, are thought to play critical roles in mediating these effects .
Study 1: Cytotoxicity Assessment
A study conducted on various aspochalasins, including this compound, evaluated their cytotoxicity against different cancer cell lines. The results indicated that while this compound showed moderate activity against HL-60 cells, other derivatives exhibited varying degrees of potency against additional lines such as A2780 and PC3 .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The findings suggested that the compound effectively inhibited the growth of certain pathogenic strains, reinforcing its potential as a therapeutic agent against infections .
Properties
IUPAC Name |
(1S,5S,9Z,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,20,22,27H,6-10H2,1-5H3,(H,25,29)/b14-11-/t16-,17+,18+,20+,22+,24-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCXTRJHTIEBIA-DNJNAQMOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC(=O)C(CCC3=O)O)C)C=C1C)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CCC(=O)[C@H](CCC3=O)O)/C)C=C1C)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.